![molecular formula C11H10N4 B1269344 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile CAS No. 91091-13-3](/img/structure/B1269344.png)
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H10N4 . It has a molecular weight of 198.23 g/mol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile and similar compounds often involves multicomponent reactions . For instance, one method involves the reaction of dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aromatic aldehydes .Molecular Structure Analysis
The InChI code for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2
. The compound has a topological polar surface area of 67.6 Ų and a complexity of 251 . Physical And Chemical Properties Analysis
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile has a molecular weight of 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Pharmaceutical Research
This compound serves as a precursor in the synthesis of various pharmaceutical drugs . Its structure is integral in the development of medications that target a wide array of diseases due to its potential biological activity. For instance, derivatives of this compound have been explored for their analgesic , anti-inflammatory , and antipyretic properties .
Catalysis
Researchers have utilized this compound in the development of catalysts . It can act as a ligand to metal ions, forming complexes that catalyze various chemical reactions, including those that are environmentally benign and sustainable .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile is a derivative of 5-amino-pyrazoles, which are known to be potent reagents in organic and medicinal synthesis . These compounds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .
Mode of Action
It is known that the compound interacts with its targets through a process known as anomeric based oxidative aromatization . This process involves the reaction of the compound with the acidic part of a catalyst, leading to the preparation of a new compound and the release of a molecule of H2 .
Biochemical Pathways
It is known that the compound is involved in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are important in the construction of diverse organic molecules with versatile functionalities .
Pharmacokinetics
It is known that the compound is synthesized using a one-pot, multicomponent protocol, which suggests that it may have good bioavailability .
Result of Action
It is known that the compound has a wide range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour effects .
Action Environment
The action of 5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile is influenced by various environmental factors. For instance, the compound is synthesized using a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of certain chemicals in the environment.
properties
IUPAC Name |
5-amino-1-benzylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXFBPVQOBHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349770 | |
Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91091-13-3 | |
Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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